molecular formula C20H26N2O3 B2434574 N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-dimethoxybenzamide CAS No. 953197-28-9

N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-dimethoxybenzamide

Cat. No.: B2434574
CAS No.: 953197-28-9
M. Wt: 342.439
InChI Key: GKMIZFLPPNZXGH-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and a benzamide moiety. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-dimethoxybenzamide typically involves the amidation reaction between a carboxylic acid derivative and an amine. One common method is the condensation of 3,4-dimethoxybenzoic acid with 3-(4-(dimethylamino)phenyl)propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-dimethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of the target proteins and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(3-(dimethylamino)propyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

    3-(4-(dimethylamino)phenyl)propanoic acid: Contains a carboxylic acid group instead of an amide.

    N,N-dimethyl-3-aminophenol: Lacks the propyl chain and benzamide moiety.

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and benzamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-22(2)17-10-7-15(8-11-17)6-5-13-21-20(23)16-9-12-18(24-3)19(14-16)25-4/h7-12,14H,5-6,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMIZFLPPNZXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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